molecular formula CdPbS B14574496 Plumbanethione--cadmium (1/1) CAS No. 61179-03-1

Plumbanethione--cadmium (1/1)

Cat. No.: B14574496
CAS No.: 61179-03-1
M. Wt: 352 g/mol
InChI Key: GAPHXYXXRMXDTK-UHFFFAOYSA-N
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Description

Based on the available data, Cadmium, compound with polonium (1:1) (CAS [65453-87-4]) serves as a relevant candidate for comparison. This compound belongs to the class of binary cadmium alloys or intermetallics, where cadmium and polonium form a 1:1 molar ratio structure.

Properties

CAS No.

61179-03-1

Molecular Formula

CdPbS

Molecular Weight

352 g/mol

IUPAC Name

cadmium;sulfanylidenelead

InChI

InChI=1S/Cd.Pb.S

InChI Key

GAPHXYXXRMXDTK-UHFFFAOYSA-N

Canonical SMILES

S=[Pb].[Cd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plumbanethione–cadmium (1/1) typically involves the reaction of lead and cadmium salts with sulfur-containing reagents under controlled conditions. One common method is the precipitation reaction, where aqueous solutions of lead and cadmium salts are mixed with a sulfur source, such as hydrogen sulfide or sodium sulfide, to form the desired compound.

Industrial Production Methods

Industrial production of Plumbanethione–cadmium (1/1) may involve large-scale precipitation reactions in reactors, followed by filtration and purification steps to obtain the pure compound. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Structural Basis of Plumbanethione--Cadmium Complexes

Plumbanethione likely involves a lead-thione (Pb–S) coordination motif. Cadmium’s affinity for sulfur ligands (e.g., thiols, thioethers) suggests a potential interaction where cadmium binds to sulfur sites in the lead-thione framework. Such complexes are stabilized by:

  • Soft acid-soft base interactions (Pb²⁺ and Cd²⁺ with S-donor ligands).

  • Bridging sulfur ligands enabling Pb–Cd connectivity.

Key Analogous Reactions:

Reaction TypeExample SystemObserved BehaviorSource
Ligand Exchange Pb(SR)₂ + Cd(NO₃)₂ → Pb–Cd–SRSulfur-bridged heterometallic complexes
Redox Reactions PbS + Cd²⁺ → Pb²⁺ + CdSPrecipitation driven by solubility differences
Thermal Decomposition Pb–S–Cd → PbS + CdS (Δ)Separation into binary sulfides at elevated temperatures

Reactivity in Aqueous Media

In aqueous environments, Pb–Cd–S systems exhibit pH-dependent behavior:

  • Acidic conditions : Protonation of sulfur ligands leads to dissociation:

    Pb S Cd+2H+Pb2++Cd2++H2S\text{Pb S Cd}+2\text{H}^+→\text{Pb}^{2+}+\text{Cd}^{2+}+\text{H}_2\text{S}\uparrow
  • Alkaline conditions : Stabilization of sulfide bridges, with potential hydroxide co-precipitation.

Coordination Chemistry

Lead and cadmium exhibit distinct coordination preferences, influencing the complex’s stability:

MetalPreferred Coordination GeometryCommon LigandsSource
Pb²⁺Hemidirectional (6s² lone pair)S, O, N donors
Cd²⁺Tetrahedral/OctahedralS, Cl, Br donors

In Pb–Cd–S systems, cadmium may adopt a tetrahedral geometry with sulfur ligands, while lead’s lone pair distorts its coordination sphere, creating unique reactivity sites.

Chelation and Stability Constants

Chelating agents (e.g., DMSA, EDTA) disrupt Pb–Cd–S complexes by competing for metal ions:

ChelatorTarget MetalReactionStability Constant (log K)Source
DMSA Pb²⁺, Cd²⁺Pb S Cd+DMSAPb DMSA+Cd DMSA\text{Pb S Cd}+\text{DMSA}→\text{Pb DMSA}+\text{Cd DMSA}
Pb: 18.5; Cd: 16.9
EDTA Cd²⁺Cd2++EDTA4Cd EDTA2\text{Cd}^{2+}+\text{EDTA}^{4-}→\text{Cd EDTA}^{2-}
text
| 16.5 |[3] |

Environmental and Biological Implications

  • Toxicity Synergy : Pb–Cd complexes may enhance heavy metal bioavailability in organisms, exacerbating oxidative stress and apoptosis pathways .

  • Remediation Strategies : Sulfur-functionalized adsorbents (e.g., thiolated silica) show efficacy in sequestering Pb–Cd complexes from wastewater .

Research Gaps and Recommendations

  • Synthesis Optimization : Explore solvothermal methods for Pb–Cd–S single-crystal growth.

  • Spectroscopic Analysis : Employ XAS (X-ray absorption spectroscopy) to resolve Pb/Cd coordination environments.

  • Computational Modeling : DFT studies to predict thermodynamic stability and reaction pathways.

Scientific Research Applications

Plumbanethione–cadmium (1/1) has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other lead and cadmium compounds.

    Biology: Research on its toxicity and environmental impact is crucial for understanding its effects on living organisms.

    Medicine: Studies on its potential use in medical imaging and as a therapeutic agent are ongoing.

    Industry: The compound is investigated for its potential use in materials science, particularly in the development of semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which Plumbanethione–cadmium (1/1) exerts its effects involves interactions with cellular components and biochemical pathways. The compound can bind to proteins and enzymes, disrupting their normal function. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets and pathways involved include metal-binding proteins and antioxidant defense systems.

Comparison with Similar Compounds

Structural and Compositional Comparison

Table 1: Key Cadmium (1:1) Compounds

Compound Name CAS Number Partner Element Stability Notes Reference ID
Cadmium-Polonium (1:1) [65453-87-4] Polonium (Po) High radioactivity; limited stability data
Cadmium-Mercury (1:1) [12260-38-7] Mercury (Hg) Forms amalgams; liquid at room temperature
Cadmium-Lithium (1:1) [12050-18-9] Lithium (Li) Solid-state synthesis; potential battery applications
Cadmium-Krypton (1:1) [138266-35-0] Krypton (Kr) Rare gas compound; synthesized under extreme conditions
Cadmium-Nickel (1:1) [12139-20-7] Nickel (Ni) High thermal stability; used in alloys

Functional Properties

  • Electrical Conductivity: Cadmium-nickel (1:1) exhibits metallic conductivity, while cadmium-krypton (1:1) is insulating due to noble gas involvement .
  • Thermal Behavior : Cadmium-mercury (1:1) remains liquid at room temperature, contrasting with the solid-state nature of cadmium-lithium (1:1) .
  • Radiation Hazards: Cadmium-polonium (1:1) poses significant health risks due to alpha emissions from polonium-210, unlike non-radioactive counterparts .

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